1-Chloro-1,1-difluoro-2-iodoethane
Overview
Description
1-Chloro-1,1-difluoro-2-iodoethane is an organofluorine compound with the molecular formula C2H2ClF2I. This compound is part of the haloalkane family, characterized by the presence of halogen atoms (chlorine, fluorine, and iodine) attached to an ethane backbone. It is a colorless liquid under standard conditions and is known for its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It’s known that this compound is used to prepare fluorine monomers and pharmaceutical intermediates , suggesting that its targets could be involved in these processes.
Biochemical Pathways
Given its use in the synthesis of fluorine monomers and pharmaceutical intermediates , it may be involved in various biochemical reactions, including halogenation and substitution reactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-1,1-difluoro-2-iodoethane. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. For instance, its boiling point is 92.3 °C , indicating that it would be a gas at temperatures above this point, which could influence its mode of action and stability.
Preparation Methods
The synthesis of 1-Chloro-1,1-difluoro-2-iodoethane typically involves the halogenation of ethane derivatives. One common method includes the reaction of 1,1-difluoroethane with iodine monochloride (ICl) under controlled conditions. The reaction proceeds as follows:
CH3CF2H+ICl→CH2ClF2I+HCl
Industrial production methods may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
1-Chloro-1,1-difluoro-2-iodoethane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted by other nucleophiles. For example, reacting with sodium hydroxide (NaOH) can replace the chlorine atom with a hydroxyl group, forming 1,1-difluoro-2-iodoethanol.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form 1,1-difluoro-2-iodoethane.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form corresponding carboxylic acids or ketones.
Common reagents and conditions used in these reactions include polar solvents like dimethyl sulfoxide (DMSO) and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
1-Chloro-1,1-difluoro-2-iodoethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organofluorine compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential use in radiolabeling, where the iodine atom can be replaced with radioactive isotopes for tracing biological pathways.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated intermediates.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Comparison with Similar Compounds
1-Chloro-1,1-difluoro-2-iodoethane can be compared with other similar compounds such as:
1-Chloro-1,1-difluoroethane: This compound lacks the iodine atom, making it less reactive in certain substitution reactions.
1,1-Difluoro-2-iodoethane: Similar in structure but without the chlorine atom, affecting its reactivity and applications.
1-Chloro-2,2-difluoroethane: The position of the halogen atoms differs, leading to variations in chemical behavior and reactivity.
The uniqueness of this compound lies in its combination of chlorine, fluorine, and iodine atoms, which imparts distinct reactivity and versatility in various chemical processes.
Properties
IUPAC Name |
1-chloro-1,1-difluoro-2-iodoethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClF2I/c3-2(4,5)1-6/h1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJXZZUNOTUJJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClF2I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452190 | |
Record name | Ethane, 1-chloro-1,1-difluoro-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
463-99-0 | |
Record name | Ethane, 1-chloro-1,1-difluoro-2-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=463-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethane, 1-chloro-1,1-difluoro-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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